molecular formula C22H29N9O6 B1670681 Diminazene aceturate CAS No. 908-54-3

Diminazene aceturate

货号 B1670681
CAS 编号: 908-54-3
分子量: 515.5 g/mol
InChI 键: OKQSSSVVBOUMNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diminazene aceturate, also known as Diminazine, is a trypanocidal agent . It is a solid substance that belongs to the phenylhydrazines, compounds containing a phenylhydrazide moiety . Major brands of Diminazene include Berenil, Pirocide, Ganasag, and Azidin .


Molecular Structure Analysis

The molecular structure of Diminazene aceturate possesses a negatively charged triazene segment that is homologous to the tetrazole of angiotensin receptor blockers (ARB) . The molecular formula of Diminazene aceturate is C14H15N7 .


Chemical Reactions Analysis

The main biochemical mechanism of the trypanocidal actions of Diminazene aceturate is by binding to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs .

科学研究应用

COVID-19 Treatment Research

Diminazene aceturate (DIZE) is being investigated for its potential as a treatment for COVID-19 due to its properties as an angiotensin-converting enzyme 2 (ACE2) activator and angiotensin type 1 receptor antagonist (AT1R). Studies suggest that DIZE may target different components of the renin-angiotensin system (RAS) affected by SARS-CoV-2 infection .

Antiviral Ability Against SARS-CoV-2

DIZE has shown binding affinity for the spike protein/ACE2 complex, which could explain its potential antiviral ability against SARS-CoV-2, making it a candidate for further investigation .

Acid-Sensing Ion Channel Blocker

Diminazene aceturate acts as an acid-sensing ion channel (ASIC) blocker, which could have implications in pain management and neuroprotection. It exhibits no activity in epithelial sodium channels (ENaC) expressed in oocytes and accelerates desensitization of ASIC currents in hippocampal neurons .

Atherosclerotic Lesions and Hepatic Steatosis

Research on apoE−/− mice fed a high-fat diet has been conducted to evaluate the influence of prolonged treatment with DIZE on the development of atherosclerotic lesions and hepatic steatosis .

Osteoarthritis Therapeutic Option

DIZE has demonstrated an increase in angiotensin 1–7 amount, suggesting involvement in the immunomodulatory effect. This finding, along with radiological and histopathology examination, nominates diminazene aceturate as a possible therapeutic option for osteoarthritis .

作用机制

Target of Action

Diminazene aceturate, also known as Diminazine diaceturate, is a trypanocidal agent . The primary targets of Diminazene include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . It is effective against certain protozoa such as Babesia, Trypanosoma, and Cytauxzoon . It may also be effective against certain bacteria including Brucella and Streptococcus .

Mode of Action

The main biochemical mechanism of the trypanocidal actions of Diminazene aceturate is by binding to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs . It probably inhibits DNA replication, but also has affinity to RNA .

Biochemical Pathways

Diminazene aceturate has been shown to activate the angiotensin-converting enzyme 2 (ACE2), opposing the effects of angiotensin II (AT II) and the AT1 receptor . This activation of ACE2 is associated with a reduction in angiotensin II, angiotensin type 1 receptor, and ADAM17 levels in the tissue . It also inhibits oxidative stress and nitrosative stress via p38MAPK and NF-κB pathways .

Result of Action

Diminazene aceturate has been shown to have protective effects against inflammation, oxidative stress, and cell death . It reduces inflammatory and oxidative markers in tissues . It also maintains higher ACE2 enzyme activity . These effects contribute to its protective effect against ischemic liver injury .

Action Environment

The action of Diminazene aceturate can be influenced by environmental factors. For instance, it is recommended that sachets of Diminazene aceturate be stored in a dry environment and protected from light . The reconstituted solution should be stored in a fridge and discarded after 15 days . Injectable solution should be stored in a cool environment and protected from direct sunlight .

安全和危害

Acute side effects of Diminazene aceturate include vomiting, diarrhea, and hypotension (low blood pressure) . It can harm the liver, kidneys, and brain, which is potentially life-threatening . Contact with skin and eyes should be avoided .

未来方向

Due to Diminazene aceturate’s protective cardiovascular and pulmonary effects and its ability to target ACE2 (the predominant receptor utilized by severe acute respiratory syndrome coronavirus 2 to enter host cells), it is a promising treatment for coronavirus 2019 (COVID-19) .

属性

IUPAC Name

2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7.2C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;2*1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2*2H2,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQSSSVVBOUMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022945
Record name Diminazene diaceturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diminazene aceturate

CAS RN

908-54-3
Record name Diminazene diaceturate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetylglycine, compound with 4,4'-(1-triazene-1,3-diyl)bis[benzenecarboxamidine] (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMINAZENE ACETURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8SAD85NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diminazene aceturate
Reactant of Route 2
Diminazene aceturate
Reactant of Route 3
Reactant of Route 3
Diminazene aceturate
Reactant of Route 4
Reactant of Route 4
Diminazene aceturate
Reactant of Route 5
Diminazene aceturate
Reactant of Route 6
Diminazene aceturate

Q & A

A: While the exact mechanism is not fully elucidated, Diminazene aceturate is thought to exert its trypanocidal activity by binding to and interfering with the parasite's DNA. [, , , ]. This interaction disrupts vital cellular processes such as DNA replication and transcription, ultimately leading to parasite death.

A: Research suggests that Diminazene aceturate induces a higher number of covalent interstrand cross-links in DNA compared to Cisplatin []. Furthermore, unlike Cisplatin, which can induce the B-DNA to Z-DNA transition, Diminazene aceturate appears to inhibit this conformational change [].

A: Studies in rats infected with Trypanosoma brucei have shown that dissolving Diminazene aceturate in DMSO enables its topical absorption and effectively clears the infection, achieving comparable results to the standard intramuscular route [].

A: Diminazene aceturate has a molecular weight of 515.5 g/mol and a molecular formula of C14H17N7 • C2H4O2 []. Diminazene diaceturate has a molecular weight of 587.6 g/mol and a molecular formula of C14H17N7 • 2(C2H4O2) [].

A: Yes, HPLC methods utilizing UV detection at 372 nm have been developed for the analysis of Diminazene diaceturate residues in milk []. This wavelength likely corresponds to a specific absorbance maximum in the UV-Vis spectrum of the compound.

A: Research indicates that Diminazene diaceturate is susceptible to degradation in acidic pH conditions, following first-order kinetics. This degradation process is also temperature-dependent [].

A: A veterinary formulation containing Diminazene aceturate, Artemisinin, and beta-cyclodextrin has been developed, claiming to offer rapid absorption and high bioavailability after subcutaneous or intramuscular injection []. The inclusion of beta-cyclodextrin suggests its role in enhancing the drug's solubility and, consequently, its bioavailability.

ANone: Based on the provided research papers, Diminazene aceturate is primarily investigated for its antiparasitic properties, specifically against trypanosomes and Babesia species. There is no mention of its catalytic properties or applications in the context of chemical reactions.

A: Yes, bioinformatic analysis using atom pair fingerprints has been used to compare the structural similarities between Diminazene aceturate and Pyronaridine tetraphosphate, revealing similarities in their molecular weights []. This suggests the potential for employing computational techniques like molecular docking or QSAR studies to further explore the structure-activity relationship of Diminazene aceturate.

ANone: While both salts are used commercially, research directly comparing their efficacy against specific parasites is limited within the provided papers. Further investigation is needed to ascertain if any significant differences exist in their pharmacological profiles.

ANone: Please refer to the answer for question 3 in the 'Material Compatibility and Stability' section.

ANone: The provided research papers primarily focus on the pharmacological and toxicological aspects of Diminazene aceturate. They do not provide specific details regarding SHE regulations or compliance.

A: Studies in dogs show that Secnidazole pre-treatment alters the elimination pattern of Diminazene aceturate, leading to significantly higher drug concentrations in the brain, kidney, and liver at specific time points []. This suggests potential drug-drug interactions that warrant further investigation.

A: In male Sahel goats, pre-treatment with Oxytetracycline was found to alter the elimination pattern of Diminazene aceturate, resulting in a significantly longer mean residence time (MRT) of the drug [].

A: Yes, a study evaluating the in vitro effect of Diminazene aceturate on Trypanosoma brucei brucei revealed a concentration-dependent cessation of trypanosomal motility, indicating its direct trypanocidal effect [].

A: A controlled clinical trial conducted on schoolchildren in Sudan showed that topical application of Diminazene aceturate significantly accelerated the healing of cutaneous leishmaniasis ulcers compared to the control group []. This finding suggests its potential as a topical treatment option for this parasitic disease.

A: Yes, several studies have reported the emergence of Diminazene aceturate resistance in various Trypanosoma species, including Trypanosoma congolense, Trypanosoma vivax and Trypanosoma evansi [, , , , , , , ]. This resistance poses a significant challenge to the chemotherapeutic control of trypanosomosis.

A: Yes, PCR-RFLP based molecular tools have been developed and are being refined for the detection of Diminazene aceturate resistance in Trypanosoma congolense []. These tools hold promise for improved surveillance and management of drug resistance in endemic areas.

A: A study in Nigeria identified a Diminazene aceturate-resistant Trypanosoma brucei brucei strain isolated from a dog that also exhibited cross-resistance to Pentamidine isethionate []. This finding highlights the potential for cross-resistance among trypanocidal drugs, emphasizing the need for novel therapeutic strategies.

A: Diminazene aceturate administration in dogs has been associated with adverse events such as profuse salivation, nausea, injection site pain, monoparesis in the injected leg, proteinuria, and potential hepatotoxicity [].

A: Studies in rats have shown that both Trypanosoma brucei brucei infection and Diminazene aceturate administration can significantly reduce blood pressure and heart rate []. These findings suggest that caution should be exercised when treating infected patients with this drug, particularly those with pre-existing cardiovascular conditions.

A: Research in rats indicates that high doses of Diminazene aceturate, while not causing overt systemic toxicity, can negatively impact reproductive performance in female rats during early pregnancy, leading to increased fetal resorption and decreased litter weights [].

A: A comparative study in sheep indicated that Quinuronium sulfate is more organotoxic and hypotensive than Diminazene diaceturate at both therapeutic and higher dosages [].

ANone: The provided research papers do not offer specific information on biomarkers for predicting Diminazene aceturate efficacy, monitoring treatment response, or identifying adverse effects. Further research in this area is warranted.

ANone: Please refer to the answer for question 2 in the 'Structural Characterization' section.

ANone: The provided research papers primarily focus on the pharmacological and toxicological aspects of Diminazene aceturate and do not provide specific information regarding its environmental impact or degradation pathways.

A: While the provided papers don't delve into specific dissolution and solubility studies, the use of beta-cyclodextrin in a veterinary formulation of Diminazene aceturate suggests efforts to enhance its solubility and bioavailability [].

ANone: The provided research papers do not offer details regarding the validation of analytical methods for Diminazene aceturate.

A: One study revealed inconsistencies in the quality of commercially available Diminazene aceturate preparations in Nigeria, with some containing less than the stated amount of the active compound []. This highlights the importance of rigorous quality control measures during the manufacturing and distribution of this drug.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。